molecular formula C10H11ClO2 B14536225 1-(2-Chloro-5-methylphenoxy)propan-2-one CAS No. 62099-14-3

1-(2-Chloro-5-methylphenoxy)propan-2-one

Cat. No.: B14536225
CAS No.: 62099-14-3
M. Wt: 198.64 g/mol
InChI Key: HIKIUSDWZGJPFP-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenoxy)propan-2-one is an organic compound with a molecular formula of C10H11ClO2. This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a propanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methylphenoxy)propan-2-one typically involves the reaction of 2-chloro-5-methylphenol with propan-2-one under specific conditions. One common method is the Williamson ether synthesis, where 2-chloro-5-methylphenol is reacted with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methylphenoxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as ethanol or acetone.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-methylphenoxy)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It serves as a precursor in the manufacture of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenoxy)propan-2-one involves its interaction with specific molecular targets. The chloro and phenoxy groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-methylphenoxy)propan-2-one
  • 1-(2-Chloro-3-methylphenoxy)propan-2-one
  • 1-(2-Chloro-6-methylphenoxy)propan-2-one

Uniqueness

1-(2-Chloro-5-methylphenoxy)propan-2-one is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring This positioning can influence its reactivity and binding properties, making it distinct from other similar compounds

Properties

CAS No.

62099-14-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(2-chloro-5-methylphenoxy)propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-9(11)10(5-7)13-6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

HIKIUSDWZGJPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)C

Origin of Product

United States

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